(2-(Methacryloyloxy)ethyl)trimethylammonium chloride

Beschreibung

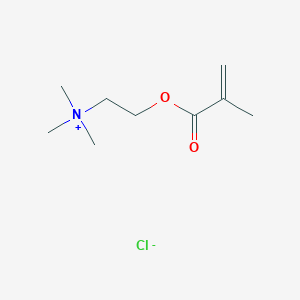

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride (PMETAC) is a cationic quaternary ammonium monomer widely used in polymer synthesis. Its structure comprises a methacrylate backbone linked to a trimethylammonium group via an ethylene spacer, making it highly reactive in free-radical polymerization. PMETAC is water-soluble (75 wt.% in H₂O) and forms polyelectrolytes with strong cationic character, enabling applications in drug delivery, hydrogels, antibacterial coatings, and metal ion absorption . Key properties include a density of 1.105 g/mL at 25°C and versatility in copolymerization with neutral or anionic monomers .

Eigenschaften

IUPAC Name |

trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO2.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;/h1,6-7H2,2-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHXZLALVWBDKH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26161-33-1, 33611-56-2 (Parent) | |

| Record name | Methacryloyloxyethyltrimethylammonium chloride homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26161-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3027586 | |

| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5039-78-1, 26161-33-1 | |

| Record name | [2-(Methacryloyloxy)ethyl]trimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5039-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyquaternium 37 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026161331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(methacryloyloxy)ethyl]trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIMETHYLAMMONIO)ETHYL METHACRYLATE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP88R88K3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride, also known as METAC, is a quaternary ammonium compound. Its primary targets are microorganisms, including both Gram-positive and Gram-negative bacteria. It interacts with the cell membranes of these microorganisms, disrupting their structure and function.

Mode of Action

METAC acts as a cationic surfactant. It binds to the negatively charged bacterial cell wall, leading to changes in the cell membrane’s permeability. This disruption can result in leakage of cell contents, ultimately causing cell death.

Biochemical Pathways

Its antimicrobial action suggests that it interferes with essential biological processes in bacteria, such as nutrient uptake, protein synthesis, and dna replication.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of METAC is limited. As a water-soluble compound, it is expected to have good bioavailability when used in aqueous solutions

Result of Action

The primary result of METAC’s action is its potent antimicrobial activity. It has been shown to effectively kill a wide range of bacteria. This makes it a valuable component in products like antibacterial coatings and water treatment solutions.

Action Environment

The efficacy and stability of METAC can be influenced by environmental factors. For instance, its antimicrobial activity may be affected by the presence of other ions in the solution. Additionally, METAC is stable under normal storage conditions, but it may undergo hazardous spontaneous polymerization under certain conditions.

Biochemische Analyse

Biochemical Properties

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride is an ionic surfactant with excellent emulsifying, defoaming, and thickening properties. It can form complexes with anionic surfactants, improving their performance

Cellular Effects

It has been used in the fabrication of positively charged poly(ethylene glycol)-diacrylate hydrogel, enhancing its suitability as a scaffold in bone tissue engineering due to improved cell adhesion and proliferation properties.

Biologische Aktivität

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride, commonly referred to as METAC, is a cationic monomer that has garnered attention for its diverse biological activities, particularly in antimicrobial applications and environmental remediation. This article synthesizes findings from various studies to present a comprehensive overview of METAC's biological activity, including its synthesis, antimicrobial properties, and potential applications.

Chemical Structure and Synthesis

METAC is characterized by its quaternary ammonium structure, which imparts significant solubility and reactivity. The synthesis typically involves radical polymerization techniques that yield poly(METAC), which retains the biological activity of the monomer while enhancing its functional properties.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(Methacryloyloxy)ethyltrimethylammonium chloride | Quaternary ammonium structure | Exhibits antibacterial properties |

| Poly[2-(methacryloyloxy)ethyl]trimethylammonium chloride | Polymerized form of METAC | Enhanced adsorption properties for contaminants |

Bactericidal Activity

Research indicates that METAC exhibits significant antibacterial properties against various microorganisms. For instance, studies have reported minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. The following table summarizes the MIC values obtained through different testing methods:

| Microorganism | MIC (Broth Dilution) | MIC (Disc Diffusion) |

|---|---|---|

| Staphylococcus aureus | 123 μg/mL | 370 μg/mL |

| Pseudomonas aeruginosa | 123 μg/mL | 370 μg/mL |

| Escherichia coli | 370 μg/mL | >10,000 μg/mL |

| Candida albicans | 370 μg/mL | 1100 μg/mL |

These findings demonstrate that METAC not only inhibits bacterial growth but also possesses fungicidal activity against yeast strains like Candida albicans .

The cationic nature of METAC allows it to disrupt microbial cell membranes, leading to cell lysis. This mechanism is particularly effective in drug delivery systems and coatings for medical devices, where antimicrobial properties are critical for preventing infections .

Medical Applications

- Antimicrobial Coatings : METAC has been utilized in the development of antimicrobial coatings for medical devices such as catheters and surgical sutures, significantly reducing the risk of infections caused by biofilm formation.

- Dental Materials : In dental applications, METAC has been incorporated into adhesive systems, showing effective antibacterial activity against Streptococcus mutans, a primary pathogen in dental caries .

- Wound Dressings : The incorporation of METAC into wound dressings enhances their antibacterial properties, providing a protective barrier against pathogens while promoting healing.

Environmental Applications

METAC-based polymers have shown promise in environmental remediation efforts due to their ability to adsorb hazardous substances from aqueous solutions. They can effectively remove heavy metals and organic pollutants from contaminated water sources .

Case Studies

- Study on Antibacterial Resin Composites : A study investigated the incorporation of poly(METAC) into resin composites used in dentistry. The results indicated a significant reduction in bacterial counts after exposure to the composites, demonstrating their potential for long-term antibacterial efficacy .

- Antifungal Activity Evaluation : Another study assessed the antifungal activity of METAC against various clinical isolates of Candida spp. The findings revealed that METAC exhibited potent antifungal effects with varying MICs depending on the strain, underscoring its broad-spectrum antimicrobial capabilities .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₉H₁₈ClNO₂

- Molecular Weight : Approximately 207.70 g/mol

- Solubility : Soluble in water

- Functional Groups : Contains a methacryloyloxy functional group and a trimethylammonium group, which imparts cationic properties.

Polymer Chemistry

Co-monomer for Polymer Synthesis

METAC is frequently employed as a co-monomer in the synthesis of various functionalized polymers and hydrogels. The methacrylate group allows it to participate in polymerization reactions, leading to materials with tailored properties for specific applications.

Case Study: Poly(METAC) Hydrogels

Research has demonstrated that poly(METAC) hydrogels exhibit significant bactericidal and fungicidal activities against various microorganisms, including Gram-positive and Gram-negative bacteria as well as yeasts. The minimum inhibitory concentrations (MICs) for these microorganisms have been reported, showcasing its potential in biomedical applications .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 123 |

| Escherichia coli | 370 |

| Candida albicans | 370 |

Biomedical Applications

Antimicrobial Properties

The cationic nature of METAC allows it to interact effectively with negatively charged bacterial membranes, leading to cell lysis. This property makes it valuable in developing antimicrobial coatings for medical devices and dental materials.

Case Study: Denture Materials

Studies have shown that incorporating METAC into denture soft lining materials can enhance their antifungal properties against Candida species, which are common pathogens in oral infections . The addition of METAC has been associated with improved resistance to microbial colonization.

Water Treatment

Flocculant and Coagulant

METAC is utilized as a flocculant and coagulant in water treatment processes. Its cationic charge facilitates the aggregation of negatively charged particles, enhancing the removal of contaminants from water.

Case Study: Arsenate Removal

Research indicates that METAC can effectively remove arsenate ions from aqueous solutions, outperforming some commercial resins. This capability positions METAC as a promising agent for environmental remediation efforts.

Microfluidics and Analytical Chemistry

Sample Fractionation in Proteomics

Recent studies have explored the application of METAC in microfluidic devices for efficient sample fractionation and preconcentration during proteomic analyses. Its ability to modify surface chemistry enhances analytical performance .

Summary of Key Applications

| Application Area | Specific Uses |

|---|---|

| Polymer Chemistry | Co-monomer for functionalized polymers and hydrogels |

| Biomedical Engineering | Antimicrobial coatings for medical devices |

| Water Treatment | Flocculant for contaminant removal |

| Microfluidics | Sample fractionation in proteomics |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methacryloyloxy vs. Acryloyloxy Derivatives

PMETAC is structurally analogous to 2-(acryloyloxy)ethyl trimethylammonium chloride (ATAC), differing only in the presence of a methyl group on the methacrylate backbone. This minor structural variation significantly impacts polymer properties:

- Thermal Stability : PMETAC-based deep eutectic solvents (DES) exhibit higher glass transition temperatures (Tg) and brittleness compared to ATAC-derived polymers due to stronger hydrogen bonding .

- Metal Ion Binding : PMETAC demonstrates superior Fe³⁺ complexation activity in DES systems, attributed to its methacrylic structure enhancing coordination sites .

- Hydrogel Adhesion : In seawater, PMETAC (MATAC) and ATAC were compared in cationic-aromatic hydrogels. PMETAC’s methyl group increases hydrophobicity, improving mechanical strength but slightly reducing adhesion efficiency compared to ATAC .

Table 1: Structural and Functional Comparison of PMETAC and ATAC

Comparison with Other Cationic Monomers

PMETAC belongs to a broader family of quaternary ammonium monomers, including:

- Vinyl Benzyl Trimethylammonium Chloride (VBTMA): Used in antibacterial polymers. PMETAC achieves higher monomer-to-polymer conversion (near 100%) compared to VBTMA (lower molecular weight polymers) due to steric and electronic effects .

- [3-(Methacryloylamino)propyl]trimethylammonium Chloride: Contains an amide linkage instead of an ester. This structural difference reduces polymerization efficiency (44% conversion vs. PMETAC’s ~100%) due to reduced reactivity .

- Poly(4-vinylpyridine) (P4VP) : While P4VP relies on protonation for cationic charge, PMETAC’s permanent quaternary ammonium group ensures pH-independent solubility, advantageous for biomedical coatings .

Table 2: Polymerization Efficiency of Cationic Monomers

Counterion Effects on PMETAC Properties

The counterion in PMETAC significantly influences material performance:

- Piezoelectric Response : Replacing chloride with bromide, nitrate, or thiocyanate reduces the piezoelectric response from 38 pm (Cl⁻) to 8–10 pm due to weaker ion-pair interactions .

- Hydrogel Formation : PMETAC with chloride (METAC) vs. methyl sulfate (METMS) counterions alters chitosan-based hydrogel properties. METAC produces hydrogels with higher swelling ratios, while METMS enhances mechanical stability .

Table 3: Impact of Counterion Substitution

| Counterion | Property Affected | Effect | Evidence |

|---|---|---|---|

| Cl⁻ | Piezoelectric response | Highest response (38 pm) | |

| Br⁻ | Piezoelectric response | Reduced to 8 pm | |

| CH₃SO₄⁻ | Hydrogel mechanical stability | Improved crosslinking |

Application-Specific Comparisons

Antibacterial Activity

PMETAC outperforms neutral polymers like PNIPAM in bactericidal efficacy. When grafted with PNIPAM, PMETAC chains exposed above LCST kill E. coli and S. aureus, while PNIPAM alone lacks intrinsic antibacterial activity . Comparatively, PMETAC-based copolymers exhibit broader-spectrum activity than poly(4-vinylpyridine) with silver nanoparticles, which require additional components for efficacy .

Metal Ion Absorption

PMETAC:1-butanol polymers absorb 46 mg/g of Co²⁺ and Ni²⁺, outperforming conventional absorbents like ion-exchange resins. This is attributed to synergistic ionic and hydrogen-bonding interactions .

Biomedical Scaffolds

PMETAC-modified PEG-diacrylate hydrogels enhance cell adhesion in bone tissue engineering compared to unmodified PEG, demonstrating 30% higher osteoblast proliferation .

Vorbereitungsmethoden

Step 1: Synthesis of (Meth)acrylic Acid Chlorohydrin Ester

In a reactor equipped with a packed distillation column, methyl (meth)acrylate reacts with 2-chloroethanol at 90–160°C under catalytic conditions. Key parameters include:

-

Catalyst : Titanium tetraisopropoxide (0.5–1.5 wt%)

-

Polymerization inhibitor : Hydroquinone monomethyl ether (0.01–0.1 wt%)

-

Reflux ratio : 2–6

-

Reaction time : 5–7 hours

The process achieves 85–92% conversion efficiency by continuously removing methanol via distillation. Vacuum distillation (64–70°C at 20 mmHg) isolates the intermediate with >95% purity.

Step 2: Quaternization with Trimethylamine

The chlorohydrin ester undergoes quaternization with 33% aqueous trimethylamine under mild conditions:

-

Temperature : 40–65°C

-

Catalyst : Basic anion exchange resin (Amberlite IRA-400)

-

Reaction time : 90 minutes post-addition

Post-reaction processing involves vacuum dehydration at 80°C, yielding METAC with 98% purity and total process yields exceeding 90%.

Direct Quaternization of Dimethylaminoethyl Methacrylate

Alternative routes utilize 2-(dimethylamino)ethyl methacrylate (DMAEMA) as the starting material. Methyl chloride gas is introduced into a DMAEMA solution under pressure (1.5–3 bar), achieving quaternization within 4–6 hours. Critical factors include:

| Parameter | Aqueous Method | Solvent-Based Method |

|---|---|---|

| Solvent | Water | Toluene/Isopropanol |

| Temperature | 25–40°C | 60–80°C |

| Product Form | 80% aqueous solution | Dry powder |

| Yield | 78–82% | 85–88% |

This method simplifies purification but requires careful pH control (7.5–8.5) to prevent β-elimination side reactions.

Advanced Catalytic Systems

Recent developments focus on catalyst optimization to enhance reaction kinetics and selectivity:

Enzymatically Assisted ATRP

A 2025 study demonstrated the use of β-cyclodextrin derivatives as initiators for atom transfer radical polymerization (ATRP) of METAC precursors. The system operates under open-air conditions with:

-

Enzyme : Horseradish peroxidase (0.1–0.3 mg/mL)

-

Co-catalyst : Ascorbic acid (10–20 mM)

-

Temperature : 30–40°C

This green chemistry approach achieves narrow molecular weight distributions (Đ = 1.06–1.12) while maintaining 89–93% monomer conversion.

Heterogeneous Catalysis

Mesoporous silica-supported ionic liquids (e.g., [BMIM]BF₄) show promise in continuous flow systems:

| Catalyst Loading (wt%) | Space-Time Yield (kg·m⁻³·h⁻¹) | Selectivity (%) |

|---|---|---|

| 5 | 12.4 | 94.7 |

| 10 | 18.9 | 97.1 |

| 15 | 22.3 | 96.8 |

These systems enable 200+ hours of stable operation with <5% activity loss.

Purification and Quality Control

Final product specifications depend on rigorous purification protocols:

Crystallization Techniques

Methanol/acetone (3:1 v/v) recrystallization removes unreacted trimethylamine and oligomers:

-

Purity improvement : 92% → 99.5%

-

Crystal morphology : Hexagonal platelets (50–200 μm)

Chromatographic Methods

Preparative HPLC with C18 columns (ACN/H₂O gradient) resolves isomeric impurities:

-

Column : 250 × 21.2 mm, 5 μm

-

Flow rate : 10 mL/min

-

Resolution : >2.5 for adjacent peaks

Industrial-Scale Optimization

Economic analyses reveal critical cost drivers:

| Process Step | Cost Contribution (%) | Energy Intensity (kWh/kg) |

|---|---|---|

| Raw materials | 58 | 4.2 |

| Reaction | 22 | 7.8 |

| Purification | 15 | 12.4 |

| Waste treatment | 5 | 3.6 |

Plant-level simulations suggest that heat integration reduces overall energy demand by 27% while membrane filtration cuts wastewater generation by 40% .

Q & A

Basic Research Questions

Q. What synthesis methods are commonly used for polymers incorporating (2-(Methacryloyloxy)ethyl)trimethylammonium chloride, and how do reaction conditions influence polymer properties?

- Methodological Answer : Free radical polymerization is a widely used technique, often employing 2,2’-azobisisobutyronitrile (AIBN) as an initiator in aqueous or solvent-based systems . Adjusting the crosslinker ratio (e.g., ethylene dimethacrylate) modulates hydrogel porosity and mechanical stability. For example, Tan et al. (2012) achieved enhanced cell adhesion in PEG-diacrylate hydrogels by optimizing the monomer-to-crosslinker ratio (1:0.2 w/w) . Characterization via FTIR, SEM, and BET analysis is critical for verifying quaternary ammonium group incorporation and surface morphology .

| Synthesis Method | Key Parameters | Outcome |

|---|---|---|

| Free radical polymerization | AIBN (1% w/w), 60°C, 24h | High monomer conversion (>90%) |

| Photografting | UV irradiation (254 nm), 30 min | Controlled surface charge modification |

Q. How does the cationic nature of this compound enhance interactions in separation science?

- Methodological Answer : The quaternary ammonium group enables electrostatic interactions with anionic analytes. Eeltink et al. (2007) demonstrated its utility in photografting monolithic capillary columns, improving retention and resolution of proteins by tuning ionic strength (0–150 mM NaCl) . For reproducible results, pre-equilibrate columns with buffer matching the sample’s ionic strength to minimize non-specific binding.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : The compound is a skin and eye irritant. Use PPE (gloves, goggles) and work in a fume hood. Sigma-Aldrich recommends storing the 75% aqueous solution at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the concentration of this compound in copolymer systems to achieve dual LCST/UCST transitions?

- Methodological Answer : Kasprów et al. (2019) observed dual thermoresponsive behavior in copolymers with 25–75 mol% monomer content. At 50 mol%, phase transitions were reversible in 0.1 M NaCl, but hysteresis occurred at higher ionic strengths (>0.5 M). Use dynamic light scattering (DLS) to monitor hydrodynamic radius changes and differential scanning calorimetry (DSC) to validate transition temperatures .

| Monomer Content (mol%) | NaCl Concentration (M) | Transition Type |

|---|---|---|

| 25 | 0.1 | LCST only |

| 50 | 0.1 | LCST + UCST |

| 75 | 0.5 | Irreversible UCST |

Q. How do researchers resolve contradictions in reported optimal concentrations of this compound for enhancing ionic conductivity in polymer electrolytes?

- Methodological Answer : Conflicting data often arise from differences in counterion mobility and polymer architecture. Borgohain (2011) noted that impedance spectroscopy (10 Hz–1 MHz) reveals that exceeding 30 wt% monomer content reduces conductivity due to increased crystallinity. Cross-validate results using Arrhenius plots to distinguish ion transport mechanisms .

Q. What strategies mitigate inconsistent drug release profiles from this compound-based polymer films?

- Methodological Answer : Collares et al. (2017) addressed this by adjusting copolymer hydrophilicity using 2-hydroxyethyl acrylate (10–40 mol%). Films with 20 mol% achieved sustained nitrofurale release (60% over 5 h) via diffusion-controlled kinetics. Use UV-Vis spectroscopy to track drug desorption and atomic force microscopy (AFM) to correlate surface roughness with release rates .

Q. How does the compound’s integration into adhesive systems affect mechanical properties in biomedical applications?

- Methodological Answer : Collares et al. (2017) reported that 5 wt% monomer addition to dental adhesives increased bond strength by 30% due to enhanced wettability and ionic crosslinking. However, exceeding 10 wt% caused phase separation, reducing durability. Test mechanical performance via nanoindentation and microtensile bond strength assays .

Data Contradiction Analysis

-

Issue : Discrepancies in optimal monomer content for cell adhesion in hydrogels.

- Resolution : Tan et al. (2012) used 10 wt% for bone scaffolds, while Hua et al. (2013) recommended 5 wt% for microfluidic devices. Differences arise from application-specific requirements (mechanical stability vs. surface charge density). Conduct pilot studies varying monomer content (1–20 wt%) and assess viability via MTT assays .

-

Issue : Conflicting reports on ionic strength effects on chromatographic performance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.